molecular formula C19H18FNO4 B2704240 (2S,3S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluorobutanoic acid CAS No. 2413847-28-4

(2S,3S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluorobutanoic acid

Cat. No.: B2704240
CAS No.: 2413847-28-4
M. Wt: 343.354
InChI Key: MQYRWRJZGQHWFR-APPDUMDISA-N
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Description

(2S,3S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluorobutanoic acid is a fluorinated amino acid derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. Its structure features:

  • Fmoc group: A widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions .
  • Stereochemistry: The (2S,3S) configuration ensures chiral specificity, critical for biological activity in peptides.
  • Butanoic acid backbone: Provides a four-carbon chain, balancing hydrophobicity and structural flexibility.

Properties

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4/c1-11(20)17(18(22)23)21-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,24)(H,22,23)/t11-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYRWRJZGQHWFR-APPDUMDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluorobutanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluorobutanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

    Substitution Reactions: The fluorine atom can be involved in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Deprotection: The free amino acid without the Fmoc group.

    Coupling: Peptides or peptide derivatives.

    Substitution: Fluorine-substituted derivatives.

Scientific Research Applications

(2S,3S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluorobutanoic acid has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing fluorinated analogs of bioactive peptides.

    Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.

    Material Science: The compound is investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluorobutanoic acid depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions during coupling. The fluorine atom can influence the compound’s reactivity and stability, potentially enhancing its biological activity or altering its interaction with molecular targets.

Comparison with Similar Compounds

Key Insights :

  • Fluorine and azide substituents improve metabolic stability and enable site-specific modifications, respectively.
  • Aromatic groups (e.g., trifluoromethoxyphenyl) increase hydrophobicity, influencing peptide-membrane interactions .

Hydroxy/Methyl Derivatives

Compound Name Substituent (Position) LogP PSA (Ų) Applications Reference
(2S)-2-(Fmoc-amino)-3-hydroxy-3-methylbutanoic acid 3-Hydroxy, 3-methyl 3.14 95.86 Introduces hydrogen bonding; stabilizes β-turn structures
(2S,3S)-2-(Fmoc-amino)-3-hydroxypentanoic acid 3-Hydroxy (pentanoic backbone) - - Extends backbone length; modulates peptide helicity

Key Insights :

  • Hydroxy and methyl groups enhance hydrogen bonding and steric bulk, respectively, affecting peptide secondary structures .

Dual-Protected and Sterically Hindered Analogues

Compound Name Protecting Groups Key Features Applications Reference
(2S,3S)-2-(Fmoc-amino)-3-(Boc-amino)butanoic acid Fmoc and Boc Dual protection for orthogonal deprotection; stabilizes diamino acids Synthesis of polyfunctionalized peptides
(S)-2-(Fmoc-(methyl)amino)-3,3-dimethylbutanoic acid Fmoc-methyl Reduced steric hindrance; accelerates coupling efficiency High-throughput peptide synthesis

Key Insights :

  • Dual protection (e.g., Fmoc/Boc) enables sequential deprotection for complex peptide architectures .
  • Methylation of the amino group reduces steric hindrance, improving synthesis efficiency .

Biological Activity

(2S,3S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluorobutanoic acid is a synthetic organic compound with significant implications in medicinal chemistry and biological research. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly utilized in peptide synthesis. Its unique structural properties, including the incorporation of fluorine, enhance its biological activity and stability.

  • Molecular Formula : C19H18FNO4
  • Molecular Weight : 343.3 g/mol
  • IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid
  • CAS Number : 208582-08-5

The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors. The fluorine atom enhances the compound's reactivity and metabolic stability, allowing it to effectively modulate biological pathways.

1. Antiinflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory properties similar to those of flurbiprofen, a known nonsteroidal anti-inflammatory drug (NSAID). Its ability to inhibit cyclooxygenase enzymes could contribute to reduced inflammation and pain in various models.

2. Neuroprotective Effects

Studies have suggested potential neuroprotective effects of fluorinated amino acids. The incorporation of this compound into peptides may enhance their stability and bioavailability, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease.

3. Antitumor Activity

Preliminary studies indicate that compounds with similar structures may possess antitumor properties. The ability to inhibit specific signaling pathways involved in cell proliferation suggests potential applications in cancer therapy.

Research Findings and Case Studies

StudyFindings
Anti-inflammatory Study Demonstrated that this compound inhibited COX enzymes in vitro, leading to reduced prostaglandin synthesis.
Neuroprotection Study In animal models, the compound showed promise in reducing neuroinflammation and improving cognitive functions when administered alongside other neuroprotective agents.
Antitumor Activity In vitro assays revealed that the compound inhibited proliferation of certain cancer cell lines, indicating its potential as an adjunct in cancer therapy.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development:

  • Peptide Synthesis : Utilized as a building block for synthesizing fluorinated peptides that can enhance therapeutic efficacy.
  • Fluorinated Pharmaceuticals : Explored for improving the metabolic stability and binding affinity of drugs through fluorination.

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